

A Technical Guide to the Spectroscopic Interpretation of n-Nonane

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for n-**nonane** (C9H20). It includes detailed experimental protocols and a structural elucidation based on the integrated interpretation of these spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For n-**nonane**, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of n-**nonane** is characteristic of a simple straight-chain alkane. Due to the molecule's symmetry, the 20 protons give rise to only three distinct signals.

- ~0.88 ppm (triplet, 6H): This signal corresponds to the six protons of the two terminal methyl (CH₃) groups (C1 and C9). The signal is split into a triplet by the two adjacent methylene (CH₂) protons.
- ~1.26 ppm (multiplet, 12H): This large, overlapping signal represents the twelve protons of the six internal methylene (CH₂) groups (C3 through C8). The complex splitting pattern arises from coupling to adjacent methylene groups.



~1.30-1.35 ppm (multiplet, 2H): This signal can often be distinguished, albeit slightly
downfield from the main methylene signal, and corresponds to the two protons on the C2
and C8 methylene groups, adjacent to the terminal methyl groups.

Table 1: ¹H NMR Spectral Data for n-Nonane

Chemical Shift (δ) ppm	Multiplicity	Integration (No. of H)	Assignment
~0.88	Triplet (t)	6Н	2 x -CH ₃ (C1, C9)

| ~1.26 | Multiplet (m) | 12H | 6 x -CH₂- (C3-C8) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.[1][2][3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of n-**nonane** shows five distinct signals for the nine carbon atoms, again due to molecular symmetry (C1=C9, C2=C8, C3=C7, C4=C6, C5).[4]

Table 2: 13C NMR Spectral Data for n-Nonane (in CDCl3)[3]

Chemical Shift (δ) ppm	Carbon Assignment
~14.1	C1, C9
~22.7	C2, C8
~29.3	C4, C6
~31.9	C3, C7

|~32.1 | C5 |

Note: The assignment of internal methylene carbons can be complex and may require advanced NMR techniques for unambiguous confirmation.



Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra of a liquid sample like n-nonane.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of n-nonane for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[6][7] Common NMR solvents include deuterated chloroform, benzene, and acetone.
 [8][9]
 - Ensure the sample is fully dissolved.
 - Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6] The final sample depth should be at least 4.5 cm.[5]
 - Cap the NMR tube and label it clearly.[6]
- Instrument Setup & Data Acquisition:
 - Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
 - "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.
 - For ¹³C NMR, tune the carbon probe to the correct frequency.[10]
 - Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay (d1) is necessary.[11]
 - Acquire the spectrum.



- · Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of n-nonane is simple, showing features characteristic of a saturated alkane.[12]

Interpretation of the IR Spectrum

- 2950-2850 cm⁻¹ (Strong, Sharp): These prominent peaks are due to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.
- 1465 cm⁻¹ (Medium): This absorption corresponds to the scissoring (bending) vibration of the CH₂ groups.
- 1375 cm⁻¹ (Weak): This peak arises from the symmetrical bending ("umbrella") mode of the CH₃ groups.
- 722 cm⁻¹ (Weak): A characteristic rocking vibration of long methylene chains (-(CH₂)n-where $n \ge 4$). Its presence is a strong indicator of a long, unbranched alkyl chain.

Table 3: Key IR Absorptions for n-Nonane



Frequency (cm ⁻¹)	Vibration Type	Assignment
~2955, ~2870	C-H Stretch	-CH₃
~2925, ~2855	C-H Stretch	-CH ₂ -
~1465	C-H Bend	-CH ₂ - (Scissoring)
~1375	C-H Bend	-CH₃ (Symmetrical)

| ~722 | C-H Rock | -(CH₂)n- |

Data obtained from neat liquid film analysis.[3][13]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

This method is suitable for pure liquid compounds like n-nonane.[14][15]

- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Water should never be used as it will dissolve the plates.[16] If necessary, clean the plates with a small amount of a dry solvent like acetone and wipe with a soft tissue.[14]
 - Using a pipette, place one or two drops of n-nonane onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[14]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[17]
 - Acquire the sample spectrum.
- Post-Acquisition:



 Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator to protect them from moisture.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For n-**nonane**, electron ionization (EI) is typically used, which causes extensive fragmentation.

Interpretation of the Mass Spectrum

The mass spectrum of n-**nonane** displays a small molecular ion peak and a series of fragment ions corresponding to the loss of alkyl radicals.[18]

- m/z 128 (Molecular Ion, M+): This peak corresponds to the intact n-nonane molecule and confirms its molecular weight of 128.26 g/mol .[19] For straight-chain alkanes, the molecular ion peak is often of low intensity but is typically the largest in its isomer series.[20]
- Fragmentation Pattern: The fragmentation of n-**nonane** occurs via cleavage of C-C bonds, generating a series of carbocations that differ by 14 Da (-CH₂-). The most abundant peaks are typically small, stable carbocations.
- Key Fragments (m/z):

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o m/z 113: [M - CH₃]+
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m/z 99: [M - C₂H₅]+

o m/z 85: [M - C₃H₇]+

o m/z 71: [M - C₄H₉]+

m/z 57: [M - C₅H₁₁]⁺ (Often the base peak)

m/z 43: [M - C₆H₁₃]⁺ (Also a very abundant peak)

Table 4: Major Fragments in the Mass Spectrum of n-Nonane[20][21]



m/z Value	Proposed Fragment	
128	[C ₉ H ₂₀] ⁺ (Molecular Ion)	
85	[C ₆ H ₁₃] ⁺	
71	[C5H11] ⁺	
57	[C ₄ H ₉] ⁺	

| 43 | [C₃H₇]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- Instrument Preparation:
 - Tune and calibrate the mass spectrometer according to the manufacturer's protocol, typically using a known calibration compound. This ensures mass accuracy and resolution.
 [22]
 - Acquire a background spectrum to identify and subtract any column bleed or contaminants.
- Sample Introduction:
 - For a volatile liquid like n-nonane, it is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe.
 - In GC-MS, a dilute solution of n-nonane is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer's ion source.
- Ionization and Analysis:
 - In the ion source, the gaseous n-**nonane** molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

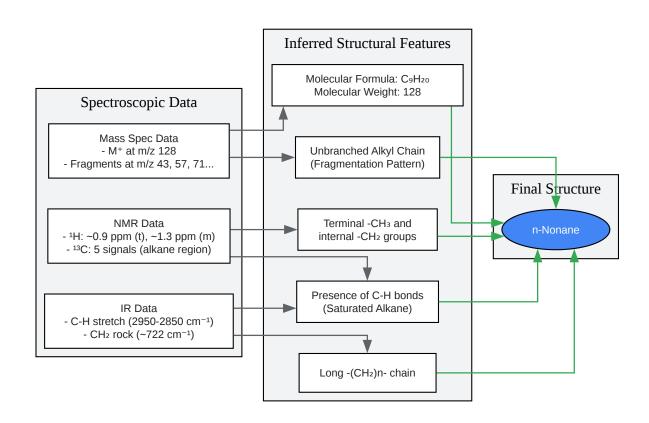


- The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, timeof-flight).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

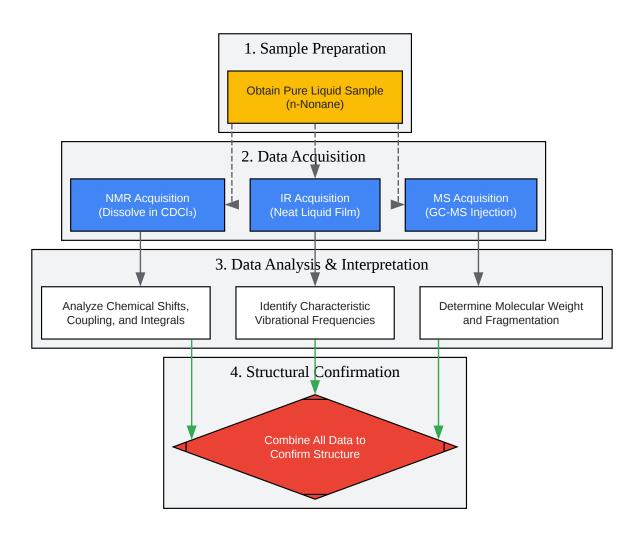
Integrated Spectral Interpretation

By combining the information from all three spectroscopic techniques, the structure of n-nonane can be unambiguously confirmed.









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